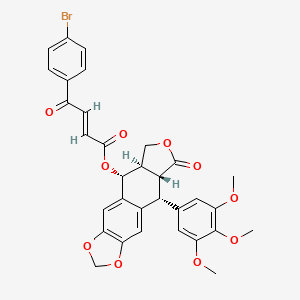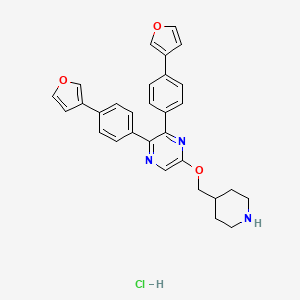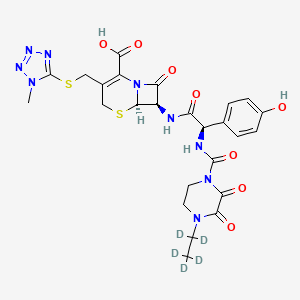
Bestatin-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bestatin-d7, also known as Ubenimex-d7, is a deuterium-labeled derivative of Bestatin. Bestatin is a small molecular weight dipeptide that acts as a potent inhibitor of various aminopeptidases, including aminopeptidase N and leukotriene A4 hydrolase. It has been widely studied for its immunomodulatory, anticancer, and analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bestatin-d7 involves the incorporation of deuterium atoms into the Bestatin molecule. One common method involves the use of deuterated reagents and solvents during the synthesis process. For example, the synthesis may start with the preparation of a deuterated amino acid precursor, followed by coupling reactions to form the dipeptide structure. The final product is then purified and characterized to confirm the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, chromatographic purification, and rigorous quality control to meet the required specifications for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Bestatin-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
科学研究应用
Bestatin-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of aminopeptidase activity and its role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, immunomodulation, and pain management.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Bestatin-d7 exerts its effects primarily through the inhibition of aminopeptidases, such as aminopeptidase N and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound can modulate various physiological processes, including immune response, inflammation, and cell proliferation. The molecular targets and pathways involved include the cleavage of bioactive peptides and the regulation of signaling pathways related to immune function and cancer cell growth .
相似化合物的比较
Similar Compounds
Bestatin: The non-deuterated form of Bestatin-d7, widely studied for its biological activities.
Thiorphan: Another aminopeptidase inhibitor with similar properties.
Kelatorphan: An analog of Bestatin with enhanced analgesic effects
Uniqueness of this compound
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This modification can enhance the stability and efficacy of the compound, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C16H24N2O4 |
|---|---|
分子量 |
315.42 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14+/m1/s1/i1D3,2D3,10D |
InChI 键 |
VGGGPCQERPFHOB-KEQMUGPQSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)






